REACTION_CXSMILES
|
C(O[C:6]([N:8](C)[CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[CH:22]=2)=[O:18])[CH2:13][CH2:12]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:6][NH:8][CH2:9][CH2:10][CH:11]1[CH2:12][CH2:13][N:14]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[C:23]([Cl:28])[CH:24]=[C:25]([Cl:27])[CH:26]=2)=[O:18])[CH2:15][CH2:16]1
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Name
|
|
Quantity
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2.73 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N(CCC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C
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Name
|
|
Quantity
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19 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The mixture was concentrated under pressure
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Type
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EXTRACTION
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Details
|
The resultant mixture was extracted with EtOAc (2×100 ml)
|
Type
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CUSTOM
|
Details
|
The organic portion was dried
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with 0-20% MeOH/DCM containing 1% aqueous ammonia
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |